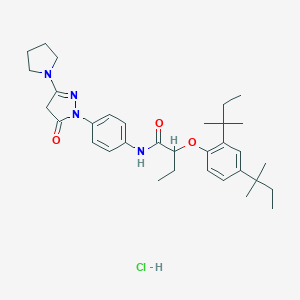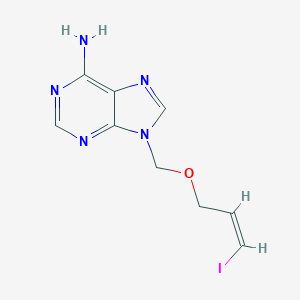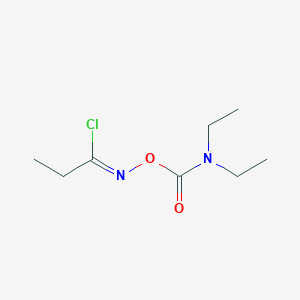
N-(2-Amino-1-(aminocarbonyl)-3-methylbutyl)histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-1-(aminocarbonyl)-3-methylbutyl)histidine, commonly known as carnosine, is a dipeptide molecule composed of beta-alanine and histidine. Carnosine is naturally present in various tissues, including the brain, muscles, and heart. It has been found to have several biochemical and physiological effects, making it a promising molecule for scientific research.
作用機序
The mechanism of action of carnosine is not fully understood. However, it is believed to act as a buffer in the body, helping to regulate pH levels. Carnosine has also been found to chelate metal ions, preventing them from causing oxidative damage. Additionally, carnosine has been shown to inhibit the formation of advanced glycation end products (AGEs), which are associated with several age-related diseases.
Biochemical and Physiological Effects:
Carnosine has several biochemical and physiological effects. It has been found to have antioxidant properties, helping to protect cells from oxidative damage. Carnosine has also been shown to have anti-inflammatory properties, reducing inflammation in the body. Additionally, carnosine has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
実験室実験の利点と制限
Carnosine has several advantages for lab experiments. It is a small molecule that is easily synthesized and purified. Additionally, carnosine has been found to be stable under various conditions, making it suitable for long-term storage. However, carnosine has some limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Additionally, carnosine has a short half-life in the body, limiting its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for carnosine research. One area of interest is the potential use of carnosine as a therapeutic agent for age-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, carnosine has been investigated for its potential to improve exercise performance and muscle function, making it a promising molecule for sports nutrition. Further research is needed to fully understand the mechanism of action of carnosine and its potential therapeutic applications.
Conclusion:
In conclusion, carnosine is a promising molecule for scientific research. It has several biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Carnosine can be synthesized through various methods and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of carnosine and its potential therapeutic applications.
合成法
Carnosine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of beta-alanine and histidine in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of carnosine synthase enzyme to catalyze the reaction between beta-alanine and histidine.
科学的研究の応用
Carnosine has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-glycation properties. Carnosine has been investigated for its potential to prevent age-related diseases, such as Alzheimer's disease, Parkinson's disease, and cataracts. It has also been studied for its potential to improve exercise performance and muscle function.
特性
CAS番号 |
134359-69-6 |
|---|---|
製品名 |
N-(2-Amino-1-(aminocarbonyl)-3-methylbutyl)histidine |
分子式 |
C15H25N3O6 |
分子量 |
283.33 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-1,3-diamino-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H21N5O3/c1-6(2)9(13)10(11(14)18)17-8(12(19)20)3-7-4-15-5-16-7/h4-6,8-10,17H,3,13H2,1-2H3,(H2,14,18)(H,15,16)(H,19,20)/t8-,9-,10-/m0/s1 |
InChIキー |
DSVCFDBACLPEHY-GUBZILKMSA-N |
異性体SMILES |
CC(C)[C@@H]([C@@H](C(=O)N)N[C@@H](CC1=CN=CN1)C(=O)O)N |
SMILES |
CC(C)C(C(C(=O)N)NC(CC1=CN=CN1)C(=O)O)N |
正規SMILES |
CC(C)C(C(C(=O)N)NC(CC1=CN=CN1)C(=O)O)N |
同義語 |
N-(2-amino-1-(aminocarbonyl)-3-methylbutyl)histidine NAACB-His |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)


![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
